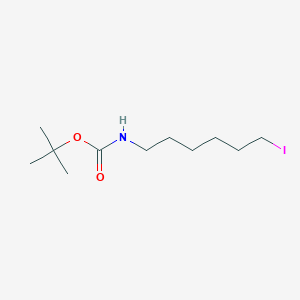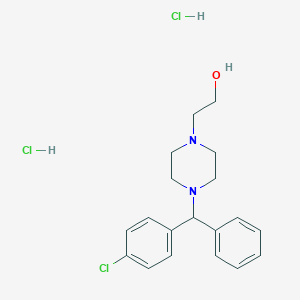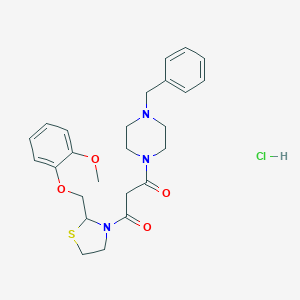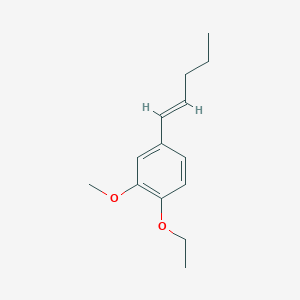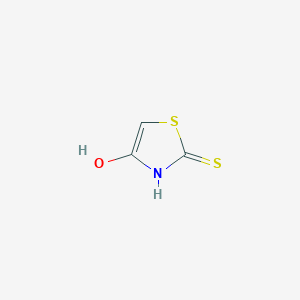
4-Thiazolol, 2-mercapto-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolol, 2-mercapto- is a heterocyclic compound with a sulfur atom and a nitrogen atom in its ring structure. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Thiazolol, 2-mercapto- varies depending on its application. In the case of its antimicrobial activity, this compound is believed to inhibit the growth of bacteria and fungi by disrupting their cell walls or cell membranes. In the case of its anticancer activity, 4-Thiazolol, 2-mercapto- has been found to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Thiazolol, 2-mercapto- have been extensively studied. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 4-Thiazolol, 2-mercapto- has been found to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage. Moreover, this compound has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Thiazolol, 2-mercapto- in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. In addition, this compound is relatively easy to synthesize and can be modified to improve its activity and selectivity. However, one limitation of using 4-Thiazolol, 2-mercapto- is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on 4-Thiazolol, 2-mercapto-. One direction is to explore its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a scaffold for the design of new antimicrobial and anticancer agents. Moreover, further studies are needed to elucidate the mechanism of action of 4-Thiazolol, 2-mercapto- and to optimize its activity and selectivity.
Métodos De Síntesis
The synthesis of 4-Thiazolol, 2-mercapto- can be achieved through various methods, including the reaction of thioamide with α-haloketone, the reaction of thioamide with α-haloketone under basic conditions, and the reaction of thioamide with α-bromoester. However, the most commonly used method is the reaction of thioamide with α-haloketone. This method involves the reaction of thioamide with α-haloketone in the presence of a base such as potassium carbonate or sodium hydroxide, followed by refluxing the mixture in ethanol or another suitable solvent.
Aplicaciones Científicas De Investigación
4-Thiazolol, 2-mercapto- has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurological disorders. In addition, 4-Thiazolol, 2-mercapto- has been used as a ligand in coordination chemistry and as a building block in organic synthesis.
Propiedades
IUPAC Name |
4-hydroxy-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLPKVGYPVJJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)S1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

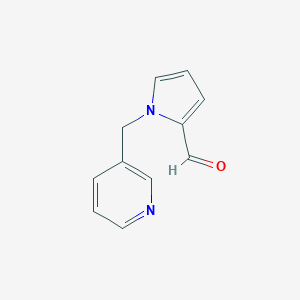


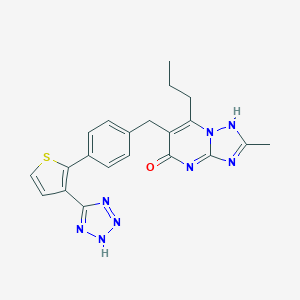


![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)
